Ammonium 2-(aminocarbonyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

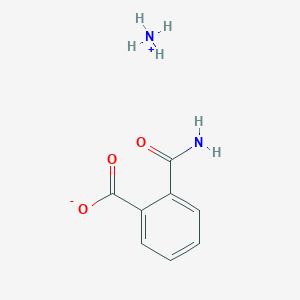

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;2-carbamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3.H3N/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H2,9,10)(H,11,12);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARKQAUWTBDBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156835 | |

| Record name | Ammonium 2-(aminocarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-63-5 | |

| Record name | Benzoic acid, 2-(aminocarbonyl)-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium 2-(aminocarbonyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium 2-(aminocarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium 2-(aminocarbonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Academic Context and Early Investigations

The history of Ammonium (B1175870) 2-(aminocarbonyl)benzoate is intrinsically linked to the broader study of phthalic acid derivatives, which gained prominence in the 19th and 20th centuries. While specific early investigations focusing solely on this compound are not extensively documented, its formation as an intermediate is noted in mid-20th-century chemical literature.

A key historical reference appears in a British patent from the late 1950s, which describes the production of ammonium salts of aromatic carboxylic acids. This patent details a process where crude phthalimide (B116566), when treated with water and ammonia (B1221849), yields ammonium phthalate (B1215562), with ammonium phthalamate (Ammonium 2-(aminocarbonyl)benzoate) being formed as an intermediate in this conversion. google.com This suggests that the compound was recognized as a transient species in the ammonolysis of phthalic anhydride (B1165640) and its derivatives.

The synthesis of phthalimide itself, often prepared by heating phthalic anhydride with aqueous ammonia, proceeds through the formation of ammonium phthalate which can then dehydrate. orgsyn.org The formation of this compound represents a partial hydrolysis or incomplete amidation product within this reaction landscape. Early organic chemists studying these reactions would have likely encountered and characterized this intermediate, even if it was not the primary focus of their research. The compound's existence is a direct consequence of the fundamental reactivity of dicarboxylic anhydrides with ammonia, a cornerstone of classical organic synthesis.

Contemporary Research Significance and Research Trajectories Within Organic and Materials Chemistry

Organic Chemistry

In the realm of organic synthesis, the bifunctional nature of Ammonium 2-(aminocarbonyl)benzoate makes it a potentially versatile building block. The presence of both a carboxylate and an amide group on the same aromatic ring opens up possibilities for its use in the synthesis of more complex heterocyclic systems. The compound could serve as a precursor in reactions where one functional group is selectively modified while the other remains protected or participates in a subsequent transformation.

Furthermore, ammonium salts are known to act as catalysts in certain organic reactions. sigmaaldrich.com The potential for this compound to act as a proton shuttle or a mild acid/base catalyst in condensation reactions or other acid-catalyzed processes is an area ripe for investigation. Its water solubility could also make it an attractive candidate for use in green chemistry applications, where reactions are conducted in aqueous media. cymitquimica.com

Materials Chemistry

The application of ammonium salts in materials science is a burgeoning field. For instance, various ammonium compounds are explored for their ability to modify the surface properties of materials or to act as precursors for functional materials.

One potential research trajectory for this compound is in the development of novel corrosion inhibitors. Ammonium benzoate (B1203000), a closely related compound, is utilized as a corrosion inhibitor for ferrous substrates in coatings. The presence of the additional aminocarbonyl group in this compound could enhance its binding affinity to metal surfaces, potentially leading to improved corrosion protection.

Another area of interest is in the field of porous materials. Ammonium salts have been used in the synthesis of metal-organic frameworks (MOFs) and other porous coordination polymers. nih.gov The specific geometry and functional groups of the 2-(aminocarbonyl)benzoate anion could be exploited to create novel porous materials with tailored properties for applications such as gas storage or separation. For example, research into quaternary ammonium salts has highlighted their potential as sorbents for carbon dioxide capture.

Chemical Compound Information

| Compound Name | Synonyms |

| This compound | Ammonium Phthalamate, Phthalamic acid ammonium salt, azanium;2-carbamoylbenzoate nih.govcymitquimica.com |

| Phthalic Acid | 1,2-Benzenedicarboxylic acid |

| Phthalimide (B116566) | 1H-Isoindole-1,3(2H)-dione |

| Phthalic Anhydride (B1165640) | Isobenzofuran-1,3-dione |

| Ammonia (B1221849) | Azane |

| Ammonium Phthalate (B1215562) | Diammonium phthalate |

| Ammonium Benzoate | Benzoic acid, ammonium salt nih.gov |

Physicochemical Data for this compound

| Property | Value |

| CAS Number | 131-63-5 lookchem.com |

| Molecular Formula | C8H10N2O3 nih.gov |

| Molecular Weight | 182.179 g/mol lookchem.com |

| Appearance | White crystalline solid cymitquimica.com |

| Solubility | Soluble in water cymitquimica.com |

| Hydrogen Bond Donor Count | 2 lookchem.com |

| Hydrogen Bond Acceptor Count | 3 lookchem.com |

| Rotatable Bond Count | 1 lookchem.com |

Structural Elucidation and Advanced Characterization Techniques

Advanced Spectroscopic Characterization

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Specific experimental Infrared (IR) and Raman spectra for Ammonium (B1175870) 2-(aminocarbonyl)benzoate are not documented in available literature. Vibrational spectroscopy is crucial for identifying the functional groups within a molecule. For this compound, one would expect to observe characteristic absorption bands for the ammonium ion (N-H stretching and bending), the primary amide group (N-H and C=O stretching), the carboxylate group (C=O stretching), and the aromatic ring (C-H and C=C stretching). However, without experimental spectra, a detailed analysis and data table cannot be provided.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

The molecular formula of Ammonium 2-(aminocarbonyl)benzoate is C₈H₁₀N₂O₃, corresponding to an exact mass of 182.0691 g/mol for the neutral form (phthalamic acid and ammonia). lookchem.com Mass spectrometry would confirm this molecular weight. The fragmentation pattern would be expected to show the loss of ammonia (B1221849) (NH₃) from the ammonium salt, followed by fragmentation of the resulting phthalamic acid molecule. Key fragments would likely include ions corresponding to the loss of water (H₂O), carbon monoxide (CO), and the cleavage of the amide and carboxylic acid groups. However, no publicly available mass spectra or detailed fragmentation analyses for this compound could be found.

Single-Crystal X-ray Diffraction Analysis

Crystal Growth Techniques and Optimization for this compound

Information regarding specific techniques for growing single crystals of this compound is not available. Generally, suitable crystals for X-ray diffraction are grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. The choice of solvent and optimization of conditions such as temperature and concentration would be critical but have not been documented for this compound.

Determination of Crystallographic Parameters and Space Group Symmetries

There is no published single-crystal X-ray diffraction data for this compound. Consequently, its crystallographic parameters (unit cell dimensions a, b, c, α, β, γ), space group, and details of its three-dimensional structure, including bond lengths, bond angles, and hydrogen bonding interactions between the ammonium cation and the 2-(aminocarbonyl)benzoate anion, have not been determined or reported. While data exists for the related compound, diammonium phthalate (B1215562), this is a different chemical entity derived from phthalic acid, not phthalamic acid. iucr.org

Analysis of Molecular Conformation and Bond Geometries

A thorough investigation of the molecular structure of this compound requires detailed crystallographic data, which includes specific bond lengths, bond angles, and torsion angles within the 2-(aminocarbonyl)benzoate anion and the ammonium cation. This information is typically obtained through single-crystal X-ray diffraction analysis.

Unfortunately, a comprehensive search of the current scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound. While data exists for related compounds such as ammonium phthalate and ammonium hydrogen phthalate, these molecules differ in their substitution and ionization state, and therefore their bond geometries are not directly transferable to the title compound.

In the absence of experimental data, a theoretical analysis based on computational modeling could provide predicted values for the bond lengths and angles. However, for a definitive and scientifically accurate representation, experimental crystallographic data is essential. The table below is presented as a template for the type of data that would be included had a crystal structure been available.

Table 1: Selected Bond Lengths for 2-(aminocarbonyl)benzoate Anion (Theoretical)

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C1 | C2 | Data not available |

| C2 | C7 | Data not available |

| C7 | O1 | Data not available |

| C7 | O2 | Data not available |

| C1 | C6 | Data not available |

| C6 | C8 | Data not available |

| C8 | N1 | Data not available |

| C8 | O3 | Data not available |

Table 2: Selected Bond Angles for 2-(aminocarbonyl)benzoate Anion (Theoretical)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C6 | C1 | C2 | Data not available |

| C1 | C2 | C7 | Data not available |

| O1 | C7 | O2 | Data not available |

| C1 | C6 | C8 | Data not available |

| N1 | C8 | O3 | Data not available |

Elucidation of Intermolecular Interactions in the Solid State

The solid-state structure of an ionic compound like this compound is primarily dictated by a network of intermolecular interactions, with hydrogen bonding playing a crucial role. The ammonium cation (NH₄⁺) is an excellent hydrogen bond donor, while the carboxylate and amide functionalities of the 2-(aminocarbonyl)benzoate anion are effective hydrogen bond acceptors.

In the solid state, it is anticipated that a complex three-dimensional network of hydrogen bonds would be formed. The protons of the ammonium cation would engage in hydrogen bonds with the oxygen atoms of the carboxylate group and potentially the oxygen and nitrogen atoms of the amide group of neighboring anions. These interactions are fundamental in stabilizing the crystal lattice.

Specifically, one would expect to observe N-H···O hydrogen bonds between the ammonium cation and the carboxylate oxygen atoms. Additionally, N-H···O and N-H···N hydrogen bonds involving the amide group could further link the anions into extended chains or sheets. The specific geometry and connectivity of this hydrogen-bonding network can only be definitively determined through experimental crystallographic analysis.

Without a published crystal structure, a detailed description of these interactions, including donor-acceptor distances and angles, remains speculative. The following table is a template illustrating the type of information that would be presented if the crystallographic data were available.

Table 3: Potential Hydrogen Bond Interactions in Solid this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N(H₄⁺)-H···O(carboxylate) | Data not available | Data not available | Data not available | Data not available |

| N(H₄⁺)-H···O(amide) | Data not available | Data not available | Data not available | Data not available |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems. It has been applied to molecules similar to Ammonium (B1175870) 2-(aminocarbonyl)benzoate to predict various properties.

Geometry Optimization and Electronic Structure Analysis

The electronic structure of the anion is characterized by the distribution of electrons within the molecule. Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another technique used to study the electronic structure. It provides information about charge distribution on different atoms and the nature of chemical bonds. For the 2-(aminocarbonyl)benzoate anion, NBO analysis would likely show a significant negative charge localized on the carboxylate group, with some delocalization onto the aromatic ring and the aminocarbonyl group.

Table 1: Representative Calculated Geometric Parameters for a Substituted Benzoate (B1203000) Anion (based on similar structures)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | ||

| C-C (carboxylate) | 1.52 | ||

| C=O (carboxylate) | 1.25 | ||

| C-O (carboxylate) | 1.25 | ||

| C-C (amide) | 1.51 | ||

| C=O (amide) | 1.24 | ||

| C-N (amide) | 1.34 | ||

| O-C-O (carboxylate) | 125 | ||

| C-C-N (amide) | 118 | ||

| O=C-C-C (carboxylate-ring) | ~0 | ||

| O=C-C-N (amide-ring) | Variable |

Note: This table presents typical values for substituted benzoate anions and amides and should be considered illustrative for the 2-(aminocarbonyl)benzoate anion.

Prediction and Interpretation of Spectroscopic Properties (e.g., vibrational frequencies, chemical shifts)

Quantum chemical calculations can predict spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies: The vibrational modes of a molecule correspond to the stretching and bending of its chemical bonds. DFT calculations can predict these frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. For the 2-(aminocarbonyl)benzoate anion, characteristic vibrational frequencies would include the symmetric and asymmetric stretching of the carboxylate group, the C=O and N-H stretching of the amide group, and various vibrations of the aromatic ring.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the chemical shifts of different nuclei (e.g., ¹H, ¹³C, ¹⁵N), which are highly sensitive to the electronic environment of the atoms. For the 2-(aminocarbonyl)benzoate anion, the calculated chemical shifts would help in assigning the signals in an experimental NMR spectrum.

Table 2: Representative Calculated Vibrational Frequencies for a Substituted Benzoate Anion (based on similar structures)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid (in protonated form) | ~3500 |

| N-H Stretch | Amide | ~3400, ~3300 |

| C-H Stretch (aromatic) | Aromatic Ring | ~3100 - 3000 |

| C=O Stretch | Carboxylate & Amide | ~1700 - 1650 |

| C=C Stretch | Aromatic Ring | ~1600 - 1450 |

| N-H Bend | Amide | ~1620 |

| C-N Stretch | Amide | ~1400 |

Note: This table presents typical vibrational frequencies for related functional groups and should be considered illustrative.

Calculation of Thermodynamic Properties and Reaction Energetics

DFT calculations can be used to compute various thermodynamic properties, such as the enthalpy of formation, entropy, and Gibbs free energy. These properties are crucial for understanding the stability of the compound and the feasibility of chemical reactions. For instance, the thermodynamics of the dissociation of phthalamic acid to form the 2-(aminocarbonyl)benzoate anion can be studied. A study on the thermodynamic properties of o-phthalic acid provides a framework for how such calculations can be approached for its derivatives. researchgate.net

Reaction energetics, including the calculation of activation energies and reaction enthalpies, can provide insights into the mechanisms of chemical reactions. For example, the hydrolysis of the amide group in the 2-(aminocarbonyl)benzoate anion could be investigated computationally to determine the most likely reaction pathway.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, providing insights into conformational changes, solvent effects, and intermolecular interactions.

For Ammonium 2-(aminocarbonyl)benzoate in solution, MD simulations could be used to study the hydration of the ammonium and 2-(aminocarbonyl)benzoate ions. These simulations would reveal the structure of the surrounding water molecules and the strength of the ion-water interactions.

Mechanistic Insights Derived from Theoretical Models

Theoretical models are invaluable for elucidating the mechanisms of chemical reactions. For reactions involving the 2-(aminocarbonyl)benzoate anion, such as its formation from phthalamic acid or its further reactions, computational studies can map out the entire reaction pathway. This involves identifying the transition states, which are the highest energy points along the reaction coordinate, and the intermediates that may be formed.

For example, a DFT study on the intermolecular cleavage of a related phthalamic acid derivative has been performed to understand the reaction mechanisms. nih.gov Such studies can reveal the role of different functional groups in the reaction and the effect of the solvent on the reaction energetics.

Structure-Property Relationship Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. researchgate.netnih.gov These studies often use descriptors derived from computational chemistry, such as electronic, steric, and hydrophobic parameters.

For a series of substituted benzoates, QSAR studies can be performed to understand how different substituents on the aromatic ring affect a particular property. researchgate.net For this compound, such studies could be used to predict its properties based on the known properties of similar compounds. The Hammett equation, a classic example of a linear free-energy relationship, is often used in these studies to quantify the effect of substituents on the reactivity of benzoic acid derivatives. wikipedia.org

Chemical Reactivity and Mechanistic Studies

Acid-Base Equilibria and Proton Transfer Phenomena involving the Ammonium (B1175870) Moiety

Ammonium 2-(aminocarbonyl)benzoate is the ammonium salt of phthalamic acid. In solution, it exists in equilibrium with its constituent ions: the ammonium cation (NH₄⁺) and the 2-(aminocarbonyl)benzoate anion. The ammonium ion is a weak acid, while the carboxylate group of the anion is a weak base. The amino group on the anion is also weakly basic.

Proton transfer is a key step in many reactions involving this compound. For instance, in acidic solutions, the carboxylate group can be protonated to form phthalamic acid. In basic solutions, the ammonium ion can be deprotonated to ammonia (B1221849). These proton transfer events can significantly influence the reactivity of the molecule.

Nucleophilic Substitution Reactions involving the Carbamoyl (B1232498) and Carboxylate Functionalities

The 2-(aminocarbonyl)benzoate anion contains two potential sites for nucleophilic attack: the carbonyl carbon of the carbamoyl group and the carbon atom of the carboxylate group. libretexts.org Nucleophilic substitution reactions at these sites are crucial for the synthesis of various derivatives.

The carbamoyl group can undergo nucleophilic acyl substitution. For example, reaction with a strong nucleophile can lead to the displacement of the amino group. The carboxylate group is generally less reactive towards nucleophilic substitution than the carbamoyl group. However, under certain conditions, it can also be a target for nucleophiles.

The reactivity of these functional groups is influenced by the electronic properties of the benzene (B151609) ring and the neighboring groups. The presence of the carbamoyl group at the ortho position to the carboxylate can lead to intramolecular interactions that modulate the reactivity of both groups.

Hydrolysis Kinetics and Neighboring-Group Participation in Related Benzoate (B1203000) Derivatives

The hydrolysis of amides and esters is a fundamental reaction in organic chemistry. masterorganicchemistry.com In the case of 2-(aminocarbonyl)benzoate and related compounds, the proximity of the carbamoyl and carboxylate groups can lead to interesting kinetic effects due to neighboring group participation. wikipedia.org

Neighboring group participation, or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.org This can significantly accelerate the rate of a reaction. wikipedia.org In the hydrolysis of certain benzoate derivatives, a neighboring group can act as an intramolecular nucleophile, attacking the reaction center to form a cyclic intermediate. This intermediate is then hydrolyzed, often at a much faster rate than the direct hydrolysis of the starting material.

For instance, the hydrolysis of some substituted maleamic acids, which share structural similarities with phthalamic acid derivatives, is subject to highly efficient intramolecular catalysis by a neighboring carboxyl group. rsc.org This catalysis can even be influenced by external general acids, leading to a change in the rate-determining step of the reaction. rsc.org Studies on the hydrolysis of 2-O-substituted methyl glucopyranosides also highlight the significant impact of neighboring groups on reaction rates, where the presence of a participating group can enhance reactivity. researchgate.net

The table below summarizes the effect of neighboring groups on the hydrolysis rates of some related compounds.

| Compound | Neighboring Group | Relative Rate of Hydrolysis |

| Alkyl Halide | Ph-S- | 600 times faster than CH₃-CH₂-CH₂-Cl |

| 2-O-Substituted Methyl Glucopyranoside | Participating Group | Enhanced Reactivity |

| Substituted Maleamic Acid | Carboxyl Group | Highly Efficient Intramolecular Catalysis |

This table provides a qualitative comparison based on available literature and is intended for illustrative purposes.

Exploration of Cyclization Pathways and Intramolecular Rearrangements

The ortho positioning of the carbamoyl and carboxylate groups in 2-(aminocarbonyl)benzoate provides a structural motif ripe for intramolecular reactions. One of the most well-known reactions of the parent acid, phthalamic acid, is its cyclization to phthalimide (B116566) upon heating. byjus.com This reaction proceeds through the intramolecular attack of the amide nitrogen on the carboxylic acid group, with the elimination of a water molecule.

Similarly, derivatives of 2-(aminocarbonyl)benzoate can undergo various cyclization and rearrangement reactions. For example, α-amino acid amide derivatives of 2-aminobenzothiazoles have been shown to undergo a time-dependent, thermal rearrangement. nih.gov This involves the nucleophilic attack of the amine group on the thiazole (B1198619) ring, leading to a spiro intermediate, followed by ring-opening and disulfide formation. nih.gov While not a direct reaction of this compound, this illustrates the potential for complex intramolecular processes in related systems.

These intramolecular reactions are often driven by the formation of stable five- or six-membered rings and can be influenced by factors such as temperature, pH, and the presence of catalysts.

Investigation of Radical Reactions and Nitrogen-Centered Intermediates

While ionic reactions are more common for this class of compounds, the potential for radical reactions and the formation of nitrogen-centered intermediates should not be overlooked. Radical reactions involve species with unpaired electrons and can lead to unique products not accessible through ionic pathways. libretexts.org

Nitrogen-centered radicals can be generated from amides under specific conditions, such as through photolysis or reaction with certain radical initiators. These highly reactive intermediates can participate in a variety of transformations, including hydrogen abstraction, addition to multiple bonds, and cyclization reactions.

In the context of 2-(aminocarbonyl)benzoate, a nitrogen-centered radical could potentially be formed at the amide nitrogen. The fate of such a radical would depend on the reaction conditions and the presence of other reactive species. For instance, intramolecular hydrogen abstraction from the aromatic ring could lead to the formation of a new C-N bond and a rearranged product. While specific studies on radical reactions of this compound are not abundant, the general principles of radical chemistry suggest that such pathways could be explored for novel synthetic applications. nih.gov

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 2-(aminocarbonyl)benzoate in Metal Coordination

The 2-(aminocarbonyl)benzoate ligand, also known as phthalamate, possesses two key functional groups for metal coordination: the carboxylate group (-COO⁻) and the amide group (-CONH₂). This dual functionality allows it to act as a versatile coordinating agent with various binding possibilities.

The carboxylate group can coordinate to metal ions in several ways:

Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.

Bidentate chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring.

Bidentate bridging: The carboxylate group bridges two different metal centers.

The amide group can also participate in coordination, typically through the oxygen atom, although coordination through the nitrogen atom is also possible. The presence of both of these groups allows for the formation of stable chelate rings and the construction of higher-dimensional coordination polymers. ias.ac.in

The coordination mode of the phthalamate ligand is influenced by several factors, including:

The nature of the metal ion (e.g., its size, charge, and electronic configuration). mdpi.comrsc.org

The reaction conditions, such as pH, temperature, and solvent. core.ac.uk

The presence of other ligands in the coordination sphere. nih.gov

For instance, in some complexes, the phthalamate ligand acts as a monodentate ligand through one of the carboxylate oxygen atoms. nih.govscilit.com In other cases, it can act as a bidentate ligand, coordinating through both the carboxylate and amide groups to form a stable five- or six-membered chelate ring. The ability of the phthalamate ligand to bridge metal centers is crucial in the formation of coordination polymers with one-, two-, or three-dimensional structures. ias.ac.in

The study of lanthanide complexes with phthalamate ligands has also been a subject of research, with a focus on their photophysical properties and potential applications in luminescence and as molecular sensors. londonmet.ac.uk

Synthesis and Characterization of Metal Complexes involving Ammonium (B1175870) 2-(aminocarbonyl)benzoate as a Ligand

The synthesis of metal complexes with the 2-(aminocarbonyl)benzoate ligand can be achieved through various methods. A common approach involves the reaction of a metal salt with phthalamic acid or its ammonium salt, often in a suitable solvent system. core.ac.uk The choice of solvent can significantly influence the resulting crystal structure and properties of the complex. mdpi.com

Characterization of these complexes is typically carried out using a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is used to identify the coordination mode of the carboxylate and amide groups by observing shifts in their characteristic vibrational frequencies upon complexation. nih.govmdpi.com

Elemental Analysis: This determines the elemental composition of the complex, confirming its stoichiometry. mdpi.comnih.gov

Thermal Analysis (TGA/DSC): These methods are used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. nih.gov

Magnetic Susceptibility Measurements: For complexes containing paramagnetic metal ions, this technique provides information about the electronic structure and magnetic properties of the complex. nih.gov

For example, two new Co(II) and Cu(II) coordination polymers have been synthesized using phthalamic acid (the protonated form of the ligand) and 2-aminopyrazine. nih.govscilit.com In these structures, the phthalate (B1215562) acts as a monodentate ligand. nih.govscilit.com Another study reported the synthesis of a three-dimensional coordination polymer of Cu(II) bridged by o-phthalic acid, where the phthalic acid was generated in situ from (2-butoxycarbonyl)benzoic acid. ias.ac.in

Structural Analysis of Novel Coordination Compounds

Single-crystal X-ray diffraction has been instrumental in elucidating the structures of numerous coordination compounds involving the 2-(aminocarbonyl)benzoate ligand. These studies have revealed a rich diversity of structural motifs, from discrete mononuclear and polynuclear complexes to extended one-, two-, and three-dimensional coordination polymers. ias.ac.intandfonline.com

The supramolecular structures of these complexes are often further stabilized by hydrogen bonding interactions, particularly involving the amide group of the phthalamate ligand and coordinated or lattice solvent molecules. nih.govscilit.com These non-covalent interactions play a significant role in determining the final crystal packing and can influence the physical properties of the material.

The study of these novel coordination compounds is an active area of research, with potential applications in areas such as catalysis, gas storage, and molecular magnetism. nih.govscilit.com The versatility of the 2-(aminocarbonyl)benzoate ligand makes it a valuable building block for the design and synthesis of new functional materials.

Supramolecular Chemistry and Non Covalent Interactions

Self-Assembly Processes and Molecular Recognition

The self-assembly of ammonium (B1175870) 2-(aminocarbonyl)benzoate in the solid state is a direct consequence of molecular recognition between its constituent ions. The process is driven by the formation of strong and directional hydrogen bonds between the ammonium cation and the carboxylate anion, a classic example of an organic ammonium carboxylate salt bridge. researchgate.netnih.gov The 2-(aminocarbonyl)benzoate anion presents multiple recognition sites: the carboxylate group, the amide functionality, and the phenyl ring. The ammonium cation, a potent hydrogen-bond donor, interacts preferentially with the negatively charged carboxylate group. nih.gov

Detailed Analysis of Hydrogen Bonding Patterns

The solid-state structure of ammonium 2-(aminocarbonyl)benzoate is expected to be dominated by an extensive network of hydrogen bonds. The ammonium cation (NH₄⁺) is a tetrahedral hydrogen-bond donor, capable of forming four N-H···O bonds. The 2-(aminocarbonyl)benzoate anion provides multiple hydrogen-bond acceptor sites.

The primary and most robust interactions are the charge-assisted hydrogen bonds between the ammonium ion's N-H groups and the carboxylate oxygen atoms (N⁺-H···⁻OOC). researchgate.net Drawing parallels from the crystal structures of other ammonium benzoate (B1203000) derivatives, the ammonium cation typically links multiple anions, leading to the formation of extended polymeric structures. For instance, in ammonium 3,5-dinitrobenzoate, the ammonium cation and carboxylate groups form a primary cyclic association with a graph set of R₄³(10), which then extends into a three-dimensional network. nih.gov Similarly, in other primary ammonium carboxylate salts, repeating R₄³(10) rings are known to form one-dimensional ladder-like motifs. nih.gov

Beyond the primary N⁺-H···⁻OOC interactions, the amide group of the anion offers additional hydrogen bonding possibilities. The amide N-H can act as a donor, while the carbonyl oxygen can act as an acceptor, potentially forming amide-amide hydrogen bonds or interacting with other ammonium ions. This creates a more complex, three-dimensional hydrogen-bonded network. The interplay between these different hydrogen bonds dictates the dimensionality and packing of the final crystalline structure, which can range from 1D chains to 2D sheets or 3D frameworks. nih.gov

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Interaction Type | Significance |

|---|---|---|---|

| Ammonium (N⁺-H) | Carboxylate (⁻OOC) | Charge-Assisted Hydrogen Bond | Primary interaction, drives salt formation and self-assembly. researchgate.netnih.gov |

| Amide (N-H) | Carboxylate (⁻OOC) | Hydrogen Bond | Secondary interaction, contributes to network formation. |

| Amide (N-H) | Amide (C=O) | Hydrogen Bond | Can form amide tapes or sheets, common in primary amides. rsc.org |

| Ammonium (N⁺-H) | Amide (C=O) | Hydrogen Bond | Secondary interaction, cross-linking polymer chains. |

Examination of π-π Stacking Interactions in Crystalline Architectures

The presence of a benzene (B151609) ring in the 2-(aminocarbonyl)benzoate anion introduces the possibility of π-π stacking interactions, which play a crucial role in the stabilization of crystalline architectures. libretexts.orgnih.gov These interactions occur when aromatic rings pack in a face-to-face or offset (displaced) arrangement, driven by a combination of electrostatic and van der Waals forces. libretexts.org

Potential in Host-Guest Chemistry and Anion Recognition

The field of supramolecular chemistry extensively utilizes non-covalent interactions for the design of host molecules that can selectively bind guest species. The components of this compound have features relevant to host-guest and recognition phenomena.

The ammonium cation is a classic guest for a variety of synthetic host molecules, including crown ethers and calixarenes. nih.gov These hosts possess cavities lined with electronegative atoms (typically oxygen) that can form multiple hydrogen bonds or ion-dipole interactions with the N-H groups of the ammonium ion, leading to stable host-guest complexes. nih.gov

Conversely, the concept of using simple ammonium salts as part of an anion recognition system is also an area of active research. researchgate.net While the anion of the salt is already present, the ammonium cation can act as a hydrogen-bond-donating recognition site for an added external anion. researchgate.netnih.gov The binding affinity and selectivity depend on the geometric and electronic complementarity between the host's recognition sites and the target anion. For example, studies on polyammonium hosts have demonstrated their ability to bind various anions through a combination of electrostatic and hydrogen-bonding interactions. researchgate.netacs.org The development of heteroditopic receptors, which have distinct binding sites for both a cation and an anion, showcases the strategy of using ammonium recognition to trigger or enhance anion binding in a cooperative manner. rsc.org

Derivatives and Advanced Synthetic Applications

Synthesis of Functionalized Analogs and Their Chemical Transformations

The primary route to functionalized analogs of 2-(aminocarbonyl)benzoic acid involves the reaction of phthalic anhydride (B1165640), its direct precursor, with various amines. This method provides a straightforward pathway to N-substituted derivatives, effectively modifying the amide portion of the molecule.

A key synthetic strategy involves the reaction of phthalic anhydride with substituted anilines. For instance, reacting phthalic anhydride with ortho-substituted anilines such as o-aminophenol, o-anisidine, and o-chloroaniline yields the corresponding 2-[(2-substitutedphenyl)carbamoyl]benzoic acids. researchgate.net This reaction is typically carried out by refluxing the components in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane. researchgate.net The resulting products are N-aryl phthalamic acids with functional groups positioned for further chemical transformations.

Similarly, reacting phthalic anhydride with aniline (B41778) produces N-phenylphthalamic acid (also known as phthalanilic acid). cymitquimica.com The general method can be extended to a wide range of primary amines (R-NH₂). By replacing ammonia (B1221849) with a primary amine in the initial reaction with phthalic anhydride, one can synthesize various N-alkyl or N-aryl phthalamic acids. youtube.com

These synthesized analogs, possessing both carboxylic acid and amide functionalities, are versatile intermediates. The N-phenylphthalamic acid analog, for example, can participate in further chemical reactions like acylation and coupling, making it a valuable building block in the synthesis of dyes and other complex organic molecules. cymitquimica.com One of the most significant chemical transformations of these phthalamic acid derivatives is their thermal dehydration. Upon heating, typically in the range of 150-160°C, the molecule undergoes intramolecular cyclization to form the corresponding N-substituted phthalimide (B116566). youtube.com This conversion is a critical step that links these analogs to a broader field of synthetic applications.

Table 1: Synthesis of N-Substituted 2-(aminocarbonyl)benzoic Acid Analogs from Phthalic Anhydride

| Amine Reactant | Solvent | Resulting Analog | Ref. |

|---|---|---|---|

| o-Aminophenol | Dichloromethane | 2-[(2-Hydroxyphenyl)carbamoyl]benzoic acid | researchgate.net |

| o-Anisidine | Dichloromethane | 2-[(2-Methoxyphenyl)carbamoyl]benzoic acid | researchgate.net |

| o-Chloroaniline | Tetrahydrofuran (THF) | 2-[(2-Chlorophenyl)carbamoyl]benzoic acid | researchgate.net |

| Aniline | Not Specified | N-Phenylphthalamic acid | cymitquimica.com |

Role as a Reagent or Intermediate in Complex Organic Synthesis

Ammonium (B1175870) 2-(aminocarbonyl)benzoate, primarily through its acid form (phthalamic acid), serves as a crucial intermediate in well-established synthetic routes. Its most notable role is as a precursor to phthalimide, a reagent of significant importance in nitrogen chemistry.

The synthesis of phthalimide involves heating ammonium 2-(aminocarbonyl)benzoate (ammonium phthalamate), which causes dehydration and cyclization. youtube.com Phthalimide itself is a key reagent in the Gabriel synthesis, a classic and robust method for preparing primary amines. In this multi-step process, the potassium salt of phthalimide is N-alkylated with a primary alkyl halide. Subsequent cleavage of the resulting N-alkylphthalimide, typically by hydrolysis with acid or base or, more commonly, with hydrazine, releases the primary amine, which is free from over-alkylation products that can plague other amination methods. byjus.com

The use of phthalimide derived from this compound is particularly valuable in peptide synthesis. In this context, the phthaloyl group is used as a protecting group for amines. It effectively blocks the N-H protons of an amino acid, preventing racemization and undesired side reactions during peptide coupling steps. byjus.com Furthermore, phthalimide is an intermediate in the production of other important chemicals, such as anthranilic acid, which is a precursor for azo dyes and the artificial sweetener saccharin. byjus.com Phthalanilic acid, an analog, is noted as a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals, highlighting the broader utility of this structural class in complex synthesis. cymitquimica.com

Catalytic Applications in Organic Transformations, particularly in the synthesis of β-amino carbonyl compounds

While this compound and its parent acid are versatile synthetic building blocks, their application as catalysts in organic transformations is not documented in the reviewed scientific literature. Extensive searches for the catalytic activity of this compound or its derivatives, particularly in promoting the synthesis of β-amino carbonyl compounds via reactions like the aza-Michael or Mannich reactions, yielded no specific examples. The synthesis of β-amino carbonyl compounds is a significant area of research, with numerous catalysts being developed for this purpose; however, this compound is not featured among them in the available literature. Therefore, a catalytic role for this compound in such transformations has not been established.

Development of Novel Ionic Liquids and Their Characterization

A modern and expanding application of 2-(aminocarbonyl)benzoate and its functionalized analogs is in the creation of novel ionic liquids (ILs). These salts, which are molten at or near room temperature, are being explored as environmentally benign solvents and functional materials.

The synthesis of these ILs can be achieved through a straightforward acid-base neutralization reaction. For example, reacting functionalized benzoic acids (such as 3-chlorobenzoic acid, 3-methylbenzoic acid, and 3-nitrobenzoic acid, which are isomers of the title compound's core) with an amine like diethylamine (B46881) produces the corresponding alkylammonium benzoate (B1203000) salts. researchgate.net This method is facile, cost-effective, and generally high-yield. dlsu.edu.ph

Characterization of these novel ionic liquids involves standard spectroscopic and physical methods.

FT-IR Spectroscopy: Confirms the formation of the salt by showing the characteristic peaks for the ammonium cation and the carboxylate anion. For alkylammonium ILs derived from benzoic acids, strong characteristic peaks appear around 1597 cm⁻¹ and 1338 cm⁻¹, corresponding to the carboxylate group (C=O), alongside N-H vibration signals. researchgate.net

NMR Spectroscopy: ¹H NMR is used to confirm the structure of the cation and anion components of the ionic liquid. researchgate.net

Thermal Properties: The melting and decomposition temperatures are critical parameters, defining the liquid range and thermal stability of the IL. For instance, many amino-acid-based ionic liquids (AAILs) exhibit high thermal stability. ua.pt

The properties of these ionic liquids can be tuned by altering the structure of the anion or the cation. For example, the introduction of substituent groups like nitro or methyl groups onto the benzoate anion ring has been shown to influence the antimicrobial activity of the resulting IL. researchgate.net Similarly, the choice of cation plays a significant role in determining physical properties like density and viscosity. ua.pt The development of ILs from renewable biomaterials, such as amino acids, is a growing field, aiming to improve biocompatibility and biodegradability. utp.edu.my The 2-(aminocarbonyl)benzoate anion, being derived from an amino acid-like structure, fits well within this "green chemistry" paradigm.

Table 2: Characterization Data for Ionic Liquids Derived from Benzoic Acid Analogs

| Ionic Liquid Anion | Cation | Synthesis Method | Key Characterization Findings | Application Studied | Ref. |

|---|---|---|---|---|---|

| Benzoate | Diethylammonium | Neutralization | Formation confirmed by FT-IR and ¹H NMR. | Antimicrobial Activity | researchgate.net |

| 3-Chlorobenzoate | Diethylammonium | Neutralization | Formation confirmed by FT-IR and ¹H NMR. | Antimicrobial Activity | researchgate.net |

| 3-Methylbenzoate | Diethylammonium | Neutralization | Formation confirmed by FT-IR and ¹H NMR. | Antimicrobial Activity | researchgate.net |

| 3-Nitrobenzoate | Diethylammonium | Neutralization | Formation confirmed by FT-IR and ¹H NMR. | High antimicrobial activity observed. | researchgate.net |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is a cornerstone for separating and quantifying Ammonium (B1175870) 2-(aminocarbonyl)benzoate from related substances and impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like Ammonium 2-(aminocarbonyl)benzoate. The separation is primarily based on the interactions of the 2-(aminocarbonyl)benzoate anion with the stationary phase.

Methodology: A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of the 2-(aminocarbonyl)benzoate anion can be influenced by the pH of the mobile phase. Under acidic conditions, the carboxyl group is protonated, increasing its retention on the nonpolar column.

Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, can also offer enhanced separation of the analyte from other ionic and non-ionic impurities. For instance, a mixed-mode column with both hydrophobic and anion-exchange functionalities can provide excellent resolution. helixchrom.com

Typical HPLC Parameters: The following table outlines a hypothetical HPLC method for the analysis of this compound, based on methods for related compounds like phthalic acid. sielc.com

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) or Mixed-Mode (e.g., Primesep B) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water with a pH modifier like phosphoric acid or formic acid. sielc.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 200 nm or 276 nm. sielc.comsielc.com |

| Injection Volume | 10 µL |

| Temperature | Ambient or controlled (e.g., 30 °C) |

This table is a representative example and would require optimization for specific applications.

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal lability. The ammonium salt would decompose at the high temperatures required for GC analysis. However, GC can be employed after a derivatization step that converts the non-volatile analyte into a more volatile and thermally stable derivative.

Derivatization: A common derivatization technique for carboxylic acids and amides is silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This reagent would react with the carboxylic acid and the amide groups of the 2-(aminocarbonyl)benzoate anion to form their respective trimethylsilyl (B98337) (TMS) derivatives. Another approach could be esterification of the carboxylic acid group, for instance, by reaction with methanol (B129727) in the presence of an acid catalyst to form the methyl ester. oup.com

Hypothetical GC-MS Parameters for Derivatized Analyte:

| Parameter | Condition |

| Column | Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Injector Temp. | 250 °C |

| Oven Program | Initial temperature of 100 °C, ramped to 280 °C |

| Carrier Gas | Helium |

| Detection | Mass Spectrometry (MS) |

This table presents a hypothetical GC method and would need to be optimized for the specific derivative.

Spectrophotometric Methods for Concentration Determination (e.g., UV/Vis Spectroscopy)

UV/Vis spectrophotometry is a straightforward and cost-effective method for determining the concentration of this compound in a solution, provided there are no other interfering substances that absorb at the same wavelength. The method relies on the principle that the 2-(aminocarbonyl)benzoate anion absorbs light in the ultraviolet region of the electromagnetic spectrum.

The UV spectrum of the closely related phthalic acid shows absorption maxima at approximately 200 nm, 226 nm, and 276 nm. sielc.comsielc.com It is expected that the 2-(aminocarbonyl)benzoate anion would have a similar absorption profile. The absorbance is directly proportional to the concentration of the compound in the solution, following the Beer-Lambert law. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

UV/Vis Spectrophotometry Data for a Related Compound (Phthalic Acid):

| Wavelength (λmax) | Molar Absorptivity (ε) |

| ~276 nm | To be determined experimentally |

| ~226 nm | To be determined experimentally |

| ~200 nm | To be determined experimentally |

The molar absorptivity values need to be determined experimentally for this compound.

Hyphenated Techniques (e.g., LC-MS) for Comprehensive Characterization and Trace Analysis

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), provide a powerful tool for the analysis of this compound. This technique combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.

LC-MS is highly effective for both qualitative and quantitative analysis. It can be used to confirm the identity of the compound by providing its molecular weight and fragmentation pattern, and to quantify it at very low concentrations. For trace analysis, LC coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity by monitoring specific precursor-to-product ion transitions. epa.gov

LC-MS/MS Parameters: An LC-MS/MS method would involve separating the 2-(aminocarbonyl)benzoate anion using HPLC, followed by its detection using a mass spectrometer. The ammonium cation could also be detected in the positive ion mode.

| Parameter | Condition |

| LC System | UHPLC or HPLC |

| Column | C18 or mixed-mode column |

| Mobile Phase | Acetonitrile/water with formic acid or ammonium formate |

| Ionization Source | Electrospray Ionization (ESI), negative mode for the anion, positive mode for the cation |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |

This table provides a general outline; specific parameters would be optimized for the instrument and application.

Biochemical Research Applications

Investigation of Protein-Ligand Interactions through Crystallographic Screening and Binding Affinity Studies

The study of how ligands interact with proteins is fundamental to understanding biological processes and to the design of new therapeutic agents. Techniques such as crystallographic screening and binding affinity studies are central to these investigations. Although specific data for Ammonium (B1175870) 2-(aminocarbonyl)benzoate is not widely available, the principles of these techniques and findings from studies on structurally related molecules, such as phthalamic acid derivatives, offer significant insights.

Crystallographic screening involves soaking protein crystals in solutions containing small molecule fragments to identify binding events. researchgate.netresearchgate.net This method is powerful for mapping the binding landscape of a protein, revealing "hot spots" where ligands can bind and exert an effect. researchgate.net Fragments are typically low-molecular-weight compounds that can be elaborated into more potent and specific ligands. researchgate.netmdpi.com The three-dimensional structure of the protein-fragment complex, resolved to atomic detail, provides an invaluable roadmap for structure-based drug design. nih.gov

While no specific crystallographic screening studies featuring Ammonium 2-(aminocarbonyl)benzoate are prominently documented, research on related phthalamic acid derivatives demonstrates their utility in probing protein binding sites. For instance, N-1-naphthylphthalamic acid (NPA), a well-known auxin transport inhibitor in plants, has been the subject of binding studies to identify its protein targets. nih.govoup.comkit.edu These studies, while not crystallographic, utilize binding assays to measure the affinity of NPA for its receptors, providing crucial information about the molecular interactions that govern its biological activity. oup.com

These examples with related compounds underscore the potential of this compound as a fragment for crystallographic screening or as a scaffold for the design of more complex ligands. Its simple structure, containing both a carboxylate and an amide group, offers hydrogen bonding capabilities that could facilitate binding to a variety of protein targets.

Table 1: Examples of Phthalamic Acid Derivatives in Protein-Ligand Interaction Studies

| Compound | Target Protein/System | Study Type | Key Finding |

| N-1-naphthylphthalamic acid (NPA) | Plant auxin transport proteins | Binding Assays | Characterization of binding sites for the inhibition of auxin efflux. nih.govoup.com |

| (N-(4-Carboxy-4-{4-[(2,4-diamino-pteridin-6-ylmethyl)-amino]-benzoylamino}-butyl)-phthalamic acid) | Dihydrofolate Reductase (DHFR) | Computational Docking | The phthalamic acid moiety contributes to binding in the active site through specific interactions. researchgate.net |

Exploration of its Role as a Buffering Agent in Biochemical Systems

A buffer is an aqueous solution consisting of a mixture of a weak acid and its conjugate base, or a weak base and its conjugate acid, which resists changes in pH upon the addition of small quantities of an acid or a base. mdpi.compromega.com.au The effectiveness of a buffer is determined by its pKa, the pH at which the acid and its conjugate base are in equal concentrations. promega.com.au The optimal buffering range for a buffer is generally considered to be at a pH equal to its pKa ± 1. promega.com.au

In biochemical research, maintaining a stable pH is often critical for the structure and function of proteins and other biological macromolecules. nih.govresearchgate.net In 1966, Norman Good and his colleagues established a set of criteria for effective biological buffers, which include having a pKa between 6.0 and 8.0, high water solubility, and minimal interference with biological processes. promega.com.auacs.org

There is no direct evidence in the scientific literature to suggest that this compound is used as a standard buffering agent in biochemical systems. To be considered a viable buffer, several of its physicochemical properties would need to be characterized, most importantly its pKa.

A potential complication for its use as a buffer is the stability of the phthalamic acid itself. Studies have shown that phthalamic acid can undergo hydrolysis, particularly under certain pH conditions, to form phthalic acid and ammonia (B1221849). acs.org This instability could compromise its reliability as a buffering agent over time.

Table 2: Properties of an Ideal Biochemical Buffer

| Property | Description |

| pKa Value | Should be between 6.0 and 8.0 to be effective at physiological pH. promega.com.auacs.org |

| Solubility | High solubility in water is necessary for preparing buffer solutions. promega.com.auacs.org |

| Stability | Should be stable and not degrade under experimental conditions. |

| Inertness | Should not interfere with biological reactions or interact with proteins or metal ions. nih.gov |

| Membrane Impermeability | Should not be able to cross biological membranes. promega.com.au |

Given the lack of specific data on its pKa and stability, and the absence of its mention in reviews of biochemical buffers, it is unlikely that this compound is a commonly used or suitable buffering agent for most biochemical applications.

Q & A

Q. How can researchers determine the physicochemical properties of ammonium 2-(aminocarbonyl)benzoate experimentally?

Methodological Answer:

- Analytical Techniques : Use high-performance liquid chromatography (HPLC) to assess purity (>98%, as seen in structurally similar benzoic acid derivatives ).

- Thermal Analysis : Conduct differential scanning calorimetry (DSC) to measure melting points, noting deviations from related compounds (e.g., 4-(Aminomethyl)benzoic acid melts at >300°C ).

- Spectroscopic Characterization : Employ NMR and FTIR to confirm functional groups (amide and carboxylate) and compare with PubChem data for analogous esters .

Q. What experimental approaches are suitable for synthesizing this compound?

Methodological Answer:

- Route Optimization : Explore oxidation or substitution reactions, referencing synthetic pathways for ethyl 2-(aminomethyl)benzoate, which involves aminomethylation followed by ester hydrolysis .

- Purification : Use recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the compound, ensuring purity aligns with industrial standards (>98% ).

Q. How should stability studies be designed for this compound under varying storage conditions?

Methodological Answer:

- Controlled Testing : Store samples at 4°C, 25°C, and 40°C with humidity control (60–80% RH) for 6–12 months.

- Degradation Analysis : Monitor via HPLC and mass spectrometry to identify hydrolysis byproducts (e.g., benzoic acid derivatives ).

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

Methodological Answer:

- Meta-Analysis Framework : Systematically review studies using PRISMA guidelines, focusing on variables like assay type (e.g., antimicrobial vs. anti-inflammatory ).

- Dose-Response Validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. RAW264.7) to isolate context-dependent effects .

- Data Integration : Combine in vitro and in silico results (e.g., molecular docking) to reconcile discrepancies in mechanism-of-action claims .

Q. What factorial design strategies optimize the compound’s efficacy in pharmacological studies?

Methodological Answer:

- 2^k Factorial Design : Vary factors like pH (6–8), concentration (1–10 mM), and temperature (25–37°C) to identify synergistic effects on bioactivity .

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions for therapeutic applications (e.g., local anesthesia ).

Q. How can researchers address theoretical gaps in the compound’s role in metabolic pathways?

Methodological Answer:

- Hypothesis-Driven Frameworks : Link the compound to known pathways (e.g., amino acid metabolism ) using isotopic labeling (¹³C or ¹⁵N) to track incorporation.

- Computational Modeling : Apply tools like BKMS_METABOLIC to predict enzymatic interactions and validate with knockout cell models .

Methodological Recommendations

- Theoretical Anchoring : Align experimental designs with frameworks like Hofstede’s cultural dimensions or biochemical pathway theories to ensure academic rigor .

- Ethical Compliance : Follow hazardous material guidelines (e.g., OSHA standards) for handling ammonium salts, including eye wash stations and contamination protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.